5-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole
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Overview
Description
5-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a thienopyrimidine core with a sulfanyl group and a phenyltetrazole moiety
Scientific Research Applications
5-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
Target of Action
The primary target of 5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine is the Sphingosine 1-phosphate receptor 1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to sphingosine 1-phosphate, a bioactive lipid mediator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole typically involves multi-step organic reactions. One common method includes the formation of the thienopyrimidine core followed by the introduction of the sulfanyl group and the phenyltetrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, including temperature control, solvent choice, and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core or the phenyltetrazole moiety.
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Shares the phenyltetrazole moiety but lacks the thienopyrimidine core.
Thienopyrimidines: Compounds with similar core structures but different substituents.
Uniqueness
5-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole is unique due to the combination of its thienopyrimidine core, sulfanyl group, and phenyltetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,6-dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S2/c1-9-10(2)22-13-12(9)14(17-8-16-13)23-15-18-19-20-21(15)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWPGMHILKKDMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NN=NN3C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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